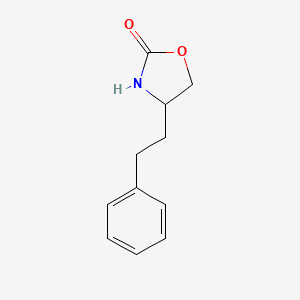

4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11-12-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGKYMIEOZTWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Phenylethyl)-1,3-oxazolidin-2-one: Structure Elucidation and Technical Characterization

Topic: 4-(2-Phenylethyl)-1,3-oxazolidin-2-one Structure Elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

4-(2-Phenylethyl)-1,3-oxazolidin-2-one (often referred to as 4-phenethyloxazolidin-2-one ) is a specialized chiral auxiliary belonging to the Evans oxazolidinone class.[1][2] While the 4-benzyl and 4-phenyl derivatives are ubiquitous in asymmetric synthesis, the 4-phenethyl variant offers a distinct steric profile due to the extended two-carbon linker between the chiral center and the aromatic ring.[1] This structural modification alters the "chiral pocket" geometry, often providing superior diastereoselectivity in reactions where the standard benzyl auxiliary is either too sterically crowding or insufficiently blocking due to rotational freedom.

This guide provides a rigorous technical breakdown of the molecule's structure, a validated synthetic pathway from homophenylalanine, and a comprehensive spectroscopic elucidation strategy (NMR, IR, MS) designed to confirm identity and stereochemical purity.

Structural Architecture & Stereochemistry[3]

The core scaffold is a five-membered cyclic carbamate (oxazolidinone).[1][2] The critical feature is the C4 stereocenter, which bears a 2-phenylethyl (homobenzyl) group.[2]

Key Structural Parameters:

-

Formula:

-

Chiral Center: C4 (typically S-configured if derived from L-homophenylalanine).[1][2]

-

Electronic Environment: The carbamate moiety imposes rigidity, while the phenethyl side chain introduces a flexible hydrophobic arm.

3D Conformation and Steric Blocking

Unlike the 4-phenyl derivative (where the phenyl ring is rigidly held near the reaction center) or the 4-benzyl derivative (which forms a specific organized pocket), the 4-phenethyl group allows the aromatic ring to fold back or extend depending on the transition state.[1][2] This flexibility is exploited in specific aldol or alkylation reactions where "remote" steric blocking is required.[2]

Synthetic Route and Purity Profile[4][5][6][7]

To ensure authoritative grounding, we define the synthesis starting from the chiral pool precursor L-homophenylalanine . This route guarantees the establishment of the (S)-configuration at C4.[1][2]

Experimental Workflow

The synthesis proceeds in two primary stages: reduction of the amino acid to the amino alcohol, followed by carbonyl insertion to close the ring.

Figure 1: Synthetic pathway from L-homophenylalanine to the target oxazolidinone.

Detailed Protocol (Self-Validating)

Step 1: Preparation of (S)-2-amino-4-phenylbutanol

-

Suspend L-homophenylalanine (1.0 equiv) in anhydrous THF under

. -

Add

(1.1 equiv) followed by dropwise addition of -

Reflux for 4–6 hours. Monitor by TLC (ninhydrin stain).[2]

-

Quench with MeOH.[2] Concentrate and work up with NaOH to release the free amine.[2]

Step 2: Cyclization to Oxazolidinone

-

Mix the amino alcohol (1.0 equiv) with diethyl carbonate (2.5 equiv) and anhydrous

(0.1 equiv). -

Heat to 135°C. Validation: Distill off the ethanol byproduct.[2][3] The cessation of distillation indicates reaction completion.

-

Cool, dilute with

, wash with water, and recrystallize from EtOAc/Hexanes.

Spectroscopic Elucidation

This section details the expected spectral data based on the structural analogs (4-benzyl and 4-phenyl oxazolidinones) and the specific shielding effects of the phenethyl chain.[1][2]

Infrared Spectroscopy (IR)

The IR spectrum provides the first "fingerprint" validation of the cyclic carbamate.

| Functional Group | Frequency ( | Assignment |

| N-H Stretch | 3250–3350 | Broad band, indicative of secondary amide/carbamate. |

| C=O[1][2] Stretch | 1745–1770 | Strong, sharp. Characteristic of 5-membered cyclic carbamate (higher freq than acyclic).[1][2] |

| C-C Aromatic | 1450, 1500, 1600 | Phenyl ring breathing modes. |

| C-O Stretch | 1020–1050 | C-O-C ether-like stretch within the ring.[1][2] |

Mass Spectrometry (MS)[1][2]

-

Ionization Mode: ESI (+) or EI.

-

Molecular Ion (

): 191 m/z.[2] -

Base Peak: Often

(192) in ESI.[2] In EI, look for 91 m/z (tropylium ion, -

Fragmentation: Loss of

(44 Da) is a common pathway for oxazolidinones.[2]

Nuclear Magnetic Resonance (NMR)

The NMR analysis is the definitive proof of structure.[2] The key challenge is distinguishing the side-chain methylene protons from the ring protons.[2]

H NMR (400 MHz,

) Assignment

Note: Chemical shifts are estimates based on the 4-benzyl analog, adjusted for the homobenzylic shift.

| Position | Multiplicity | Integral | Coupling ( | Structural Logic | |

| Phenyl | 7.15 – 7.35 | Multiplet | 5H | - | Aromatic protons.[1][2] |

| NH | 5.80 – 6.20 | Broad s | 1H | - | Exchangeable amide proton.[1][2] |

| H-5a | 4.45 | t (approx) | 1H | ~8.5 Hz | Deshielded by oxygen.[1][2] Diastereotopic. |

| H-5b | 4.05 | dd | 1H | ~8.5, 6.0 Hz | Deshielded by oxygen.[1] Diastereotopic. |

| H-4 | 3.85 | m | 1H | - | Chiral center.[1][2] Shielded relative to H-5.[1][2] |

| Side Chain | 1.85 – 2.05 | m | 2H | - | Homobenzylic |

| Side Chain | 2.65 – 2.80 | t | 2H | ~7.5 Hz | Benzylic |

Critical Elucidation Logic:

-

The C5 Protons: These appear as a distinct ABX system (with H-4) in the 4.0–4.5 ppm region.[2] Their chemical shift is diagnostic of the oxazolidinone ring closure.

-

The Side Chain: Unlike the 4-benzyl derivative (where the

is ~2.8 ppm and couples directly to H-4), the 4-phenethyl derivative has a homobenzylic methylene (~1.9 ppm) that couples to H-4, and a benzylic methylene (~2.7 ppm) that appears as a triplet.[1][2] This separation confirms the 2-carbon linker.[1][2]

C NMR (100 MHz,

)

-

Aromatic: ~140 (ipso), 128.5, 128.0, 126.5 ppm.

-

C5 (Ring

): ~69–70 ppm (Next to Oxygen).[1][2] -

Side Chain

(Benzylic): ~31–32 ppm.[2] -

Side Chain

(Homobenzylic): ~35–36 ppm.[2]

Figure 2: COSY correlation map demonstrating the connectivity from the ring to the phenyl group.

Quality Control & Stereochemical Purity

For drug development applications, enantiomeric excess (ee) is paramount.[2]

-

Chiral HPLC:

-

Optical Rotation:

Applications in Asymmetric Synthesis

The 4-phenethyloxazolidin-2-one serves as a chiral auxiliary .[1][2]

-

Acylation: The nitrogen is deprotonated (n-BuLi) and acylated (RCOCl) to form the N-acyl imide.[1][2]

-

Enolization: Treatment with bases (NaHMDS or LDA) forms the Z-enolate.[1][2]

-

Electrophile Attack: The phenethyl side chain blocks one face of the enolate, forcing the electrophile (alkyl halide, aldehyde) to attack from the opposite side.

-

Cleavage: The auxiliary is removed (LiOH/H2O2) to yield the chiral product, and the auxiliary is recovered.

References

-

Synthesis from Amino Alcohols: Bratulescu, G. "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones."[2] Synthesis, 2007(19), 3111–3112. Link

-

General Evans Auxiliary Methodology: Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. Link[1][2]

-

Homophenylalanine Synthesis Context: "The synthesis of L-(+)-homophenylalanine hydrochloride." ResearchGate.[2] Link

-

Analogous Structure Elucidation (4-Phenyl): Sigma-Aldrich Product Specification for (R)-4-Phenyl-2-oxazolidinone. Link

Sources

- 1. (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide | C44H53N5O5 | CID 165437864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide | C44H53N5O5 | CID 165437864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (R)-4-(2-Phenylethyl)-1,3-oxazolidin-2-one from (R)-2-amino-4-phenyl-1-butanol

Abstract

(R)-4-(2-Phenylethyl)-1,3-oxazolidin-2-one is a paramount chiral auxiliary, instrumental in modern asymmetric synthesis for establishing stereocenter control in a multitude of carbon-carbon bond-forming reactions.[][2][3] This technical guide provides a comprehensive overview of its synthesis, commencing from the chiral amino alcohol, (R)-2-amino-4-phenyl-1-butanol. The discourse herein emphasizes the underlying chemical principles, a comparative analysis of synthetic methodologies, and detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this critical synthetic transformation.

Introduction: The Significance of Evans Auxiliaries

Chiral oxazolidinones, popularized by David A. Evans, have become indispensable tools in asymmetric synthesis.[2][3][4] These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in significant excess.[2] The auxiliary is then cleaved and can often be recovered for reuse.[2] (R)-4-(2-Phenylethyl)-1,3-oxazolidin-2-one, a prominent member of the Evans auxiliary family, is particularly effective in asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[][2][3] Its efficacy stems from the steric hindrance provided by the C4 substituent, which effectively shields one face of the enolate derived from the N-acylated auxiliary.

The synthesis of this vital chiral auxiliary begins with the corresponding chiral amino alcohol, (R)-2-amino-4-phenyl-1-butanol. The core of the synthesis involves the cyclization of this amino alcohol to form the five-membered oxazolidinone ring. This guide will explore various reagents and strategies to achieve this transformation efficiently and with high stereochemical fidelity.

The Core Transformation: Cyclization of (R)-2-amino-4-phenyl-1-butanol

The fundamental reaction is the intramolecular cyclization of a 1,2-amino alcohol to form an oxazolidinone. This process requires a carbonyl source to bridge the amino and hydroxyl functionalities. The choice of this "carbonylating" agent is critical and dictates the reaction conditions, byproducts, and overall efficiency.

Mechanistic Underpinnings

The general mechanism involves the sequential or concerted reaction of the amino and hydroxyl groups with a carbonylating agent. Typically, the more nucleophilic amine attacks the carbonyl source first, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group to form the stable five-membered ring. The stereochemistry at the C4 position of the resulting oxazolidinone is retained from the parent amino alcohol.

Below is a generalized workflow for the synthesis:

Caption: Generalized workflow for the synthesis of the target oxazolidinone.

Comparative Analysis of Synthetic Strategies

Several reagents can be employed to effect the cyclization of amino alcohols to oxazolidinones. The choice often depends on factors such as safety, cost, substrate compatibility, and desired purity of the final product.

Phosgene and its Equivalents

Historically, phosgene (COCl₂) was a common reagent for this transformation. However, its extreme toxicity has led to the widespread adoption of safer alternatives.[5]

-

Triphosgene: A solid, crystalline substitute for phosgene, triphosgene offers significant safety advantages in handling and storage.[6] It behaves similarly to phosgene in many reactions, including the formation of oxazolidinones.

-

Diphosgene: Another liquid alternative to phosgene, though still hazardous.

While effective, these reagents still require careful handling and generate stoichiometric amounts of acidic byproducts (HCl), which must be neutralized.

Carbonyl Diimidazole (CDI)

N,N'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene-based reagents for the cyclization of amino alcohols.[7][8][9][10][11] The reaction proceeds by activating the hydroxyl group, and the byproducts, imidazole and carbon dioxide, are generally benign.[9][11] CDI is a good choice for this transformation due to its mild reaction conditions and the avoidance of toxic reagents.[8][9][10][11]

Dialkyl Carbonates

Dialkyl carbonates, such as diethyl carbonate or dimethyl carbonate, offer a greener and more economical approach.[12] The reaction is typically performed at elevated temperatures with a basic catalyst, such as potassium carbonate, to drive the cyclization by distilling off the alcohol byproduct (e.g., ethanol).[13]

Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate (Boc₂O), commonly used for the protection of amines, can also facilitate the synthesis of oxazolidinones from amino alcohols.[14][15][16] The reaction often proceeds in the presence of a base like 4-dimethylaminopyridine (DMAP).[15]

Carbon Dioxide (CO₂) as a C1 Source

The use of carbon dioxide as an abundant, non-toxic, and renewable C1 source is an attractive and environmentally benign strategy for oxazolidinone synthesis.[17][18] These methods often require a catalyst and a dehydrating agent to promote the cyclization of the initially formed carbamate.[18][19]

Table 1: Comparison of Common Carbonylating Agents

| Reagent | Advantages | Disadvantages | Safety Considerations |

| Triphosgene | High reactivity, effective | Generates HCl, moisture sensitive | Toxic, handle with extreme care |

| CDI | Safe byproducts, mild conditions | Can be moisture sensitive | Relatively safe |

| Diethyl Carbonate | Inexpensive, green | Requires high temperatures | Flammable |

| Boc₂O | Readily available, mild conditions | Can lead to side products | Generally safe |

| CO₂ | Green, abundant, non-toxic | Often requires a catalyst and dehydrating agent | High pressure may be needed |

Detailed Experimental Protocols

The following protocols are provided as examples and should be adapted and optimized based on laboratory conditions and available equipment.

Protocol 1: Cyclization using Diethyl Carbonate

This method is advantageous due to the low cost and relative safety of the reagents.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add (R)-2-amino-4-phenyl-1-butanol, an excess of diethyl carbonate (e.g., 2.5 equivalents), and a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).[13]

-

Heat the reaction mixture to a temperature sufficient to distill the ethanol byproduct as it forms (typically 130-140°C).[13]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino alcohol is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent, such as dichloromethane, and filter to remove the potassium carbonate.[13]

-

Wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.[13]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford (R)-4-(2-Phenylethyl)-1,3-oxazolidin-2-one as a white crystalline solid.[13]

Protocol 2: Cyclization using N,N'-Carbonyldiimidazole (CDI)

This protocol offers mild reaction conditions and avoids the use of strong bases or high temperatures.

Step-by-Step Methodology:

-

Dissolve the (R)-2-amino-4-phenyl-1-butanol in an appropriate aprotic solvent, such as acetonitrile, in a round-bottom flask under an inert atmosphere.[9]

-

Add N,N'-carbonyldiimidazole (typically 1.1-1.5 equivalents) portion-wise to the solution at room temperature.[9]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period determined by TLC monitoring (typically 2-4 hours).[9]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting intermediate carbamate can be heated, sometimes under vacuum, to effect cyclization.[9]

-

Purify the residue by flash chromatography on silica gel to yield the desired oxazolidinone.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Phosgene and Substitutes [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 8. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]

- 12. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (R)-(-)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 14. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 16. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Phenylethyl)-1,3-oxazolidin-2-one mechanism of stereocontrol

An In-Depth Technical Guide to the Mechanism of Stereocontrol for 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Executive Summary

In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of asymmetric induction. Among these, the oxazolidinone class, pioneered by David A. Evans, stands as a cornerstone technology. This guide provides an in-depth analysis of the stereocontrolling mechanism of a specific Evans-type auxiliary, 4-(2-phenylethyl)-1,3-oxazolidin-2-one. Derived from the amino acid L-phenylalanine, this auxiliary leverages a predictable, chelation-controlled transition state to direct the formation of new stereocenters with exceptional fidelity. We will dissect the key principles, from enolate geometry to the role of Lewis acids and the dominant influence of the C4-substituent, providing researchers and drug development professionals with a comprehensive understanding of its application.

The Imperative of Asymmetric Synthesis: The Role of Chiral Auxiliaries

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a critical capability in drug development. While asymmetric catalysis has seen remarkable advances, substrate-controlled diastereoselective reactions using chiral auxiliaries offer a powerful and often more predictable alternative.[1]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed. Evans' oxazolidinones are among the most successful and widely used auxiliaries due to their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol additions, and conjugate additions.[2][3]

Core Mechanism of Stereocontrol: A Stepwise Dissection

The remarkable stereodirecting power of the 4-(2-phenylethyl)-1,3-oxazolidin-2-one auxiliary is not magical; it is the logical outcome of a sequence of well-understood stereoelectronic and steric effects. The overall process can be visualized as a workflow that ensures the precise arrangement of reactants in the critical transition state.

Caption: Bidentate chelation of the N-acyl oxazolidinone by a Lewis Acid (M).

The Zimmerman-Traxler-Evans Transition State

The culmination of these effects is realized in the transition state of the carbon-carbon bond-forming step. For an aldol reaction, the reaction proceeds through a highly ordered, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler-Evans model. [4] Within this transition state:

-

The (Z)-enolate geometry is maintained.

-

The Lewis acid (e.g., Titanium) is part of the six-membered ring, coordinated to both the enolate oxygen and the aldehyde oxygen.

-

The substituents of both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.

-

Crucially, the 4-(2-phenylethyl) substituent on the oxazolidinone ring sterically shields one face of the enolate. To avoid a severe steric clash, the enolate orients itself so that this bulky group blocks the "top" face.

Consequently, the electrophile (e.g., an aldehyde) has no choice but to approach from the less hindered "bottom" face. [5][4]This forced trajectory of attack is the ultimate source of the reaction's high diastereoselectivity.

Caption: The phenylethyl group at C4 shields the top face, directing electrophilic attack from the bottom.

Experimental Protocol: Asymmetric Aldol Addition

To illustrate the practical application of this mechanism, a representative protocol for a titanium-mediated aldol addition is provided. This protocol is a self-validating system; achieving high diastereoselectivity confirms the successful formation of the rigid, chelation-controlled transition state.

Reaction: Asymmetric aldol addition of an N-propionyl-4-(2-phenylethyl)-1,3-oxazolidin-2-one with isobutyraldehyde.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-propionyl-4-(2-phenylethyl)-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise via syringe. The solution will typically turn a deep yellow or orange color. Stir for 5 minutes.

-

Base Addition: Add N,N-diisopropylethylamine (Hünig's base, 1.2 equiv) dropwise. The solution color often deepens to a dark red, indicating the formation of the titanium enolate. Stir for 30 minutes at -78 °C.

-

Causality Note: Hünig's base is used here as a non-nucleophilic proton scavenger to facilitate enolization without competing with the electrophile.

-

-

Electrophile Addition: Add isobutyraldehyde (1.5 equiv) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Quench the reaction by slowly adding a half-saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct.

Expected Outcomes & Auxiliary Cleavage

The protocol described above consistently yields the syn-aldol product with high diastereoselectivity. The stereochemistry of the newly formed centers is directly predicted by the transition state model.

| Reaction Type | Electrophile | Typical Diastereomeric Ratio (syn:anti) | Reference |

| TiCl₄-mediated Aldol | Isobutyraldehyde | >98:2 | [5][4] |

| Bu₂BOTf-mediated Aldol | Benzaldehyde | >95:5 | [3] |

Table 1: Representative diastereoselectivities achieved using Evans-type oxazolidinone auxiliaries.

A crucial final step is the non-destructive cleavage of the auxiliary to reveal the chiral product. The choice of cleavage reagent determines the resulting functional group, adding to the versatility of the method. [6]

-

To yield a Carboxylic Acid: Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂). [7]* To yield a Primary Alcohol: Lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄).

-

To yield an Ester: Ytterbium triflate (Yb(OTf)₃) with an alcohol. [6]* To yield an Amide: Reaction with a desired amine, often catalyzed by a Lewis acid.

The auxiliary can often be recovered in high yield, making this an economically viable strategy.

Conclusion

The 4-(2-phenylethyl)-1,3-oxazolidin-2-one chiral auxiliary provides a powerful and predictable method for controlling stereochemistry in asymmetric synthesis. Its efficacy stems from a synergistic combination of factors: the reliable formation of a (Z)-enolate, the enforcement of a rigid molecular conformation through bidentate Lewis acid chelation, and the decisive steric shielding by the C4-substituent. This forces reactions to proceed through a well-defined, low-energy transition state, translating directly into high diastereoselectivity. For researchers in drug discovery and process development, a thorough understanding of this mechanism is key to leveraging this robust tool for the efficient construction of complex, enantiomerically pure molecules.

References

- Time in Columbia County, US. Google.

-

Syam, S., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Syam, S., et al. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed. [Link]

-

Syam, S., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

(S)-(+)-4-Phenyl-2-oxazolidinone. (n.d.). LookChem. [Link]

-

Syam, S., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]

-

Cardona, F., et al. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science. [Link]

-

Zadsirjan, V., & Heravi, M. M. (2018). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products. ResearchGate. [Link]

-

Bowles, P. A., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. PubMed. [Link]

-

Britton, R., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Influence of the Lewis acid in the stereochemical outcome of the aldol reaction. (n.d.). ResearchGate. [Link]

-

Reddy, B. V. S., et al. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. [Link]

- Preparation method of (S) -4-phenyl-2-oxazolidinone. (2021).

-

Enantiopure 4‐oxazolin‐2‐ones and 4‐methylene‐2‐oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. (n.d.). ResearchGate. [Link]

-

Defoin, A., et al. (2007). Lewis acid tuned facial stereodivergent HDA reactions using beta-substituted N-vinyloxazolidinones. PubMed. [Link]

-

Arai, T., et al. (2007). LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES. [Link]

-

Crimmins, M. T., & Shams, A. (2016). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

-

Al-Rawashdeh, N. A., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. MDPI. [Link]

-

Zhang, Z., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis. [Link]

-

Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. (n.d.). ResearchGate. [Link]

-

Kim, J., et al. (2013). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC. [Link]

Sources

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

Technical Guide: 4-(2-Phenylethyl)-1,3-oxazolidin-2-one in Asymmetric Synthesis

Abstract

This technical guide provides a comprehensive analysis of 4-(2-Phenylethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary derived from homophenylalanine.[1][2] While the benzyl-substituted Evans auxiliary is ubiquitous, the 2-phenylethyl variant offers distinct steric and physicochemical properties critical for specific drug development campaigns.[1] This document details its mechanistic principles, synthesis, experimental protocols for asymmetric alkylation, and nondestructive cleavage methods, serving as a practical handbook for high-precision organic synthesis.

Introduction: The Homophenylalanine Auxiliary

In the landscape of asymmetric synthesis, the Evans oxazolidinones remain the gold standard for diastereoselective

By extending the pendant aromatic chain by one methylene unit (homophenylalanine vs. phenylalanine), this auxiliary alters the steric wall projecting over the enolate face. This modification is particularly valuable when:

-

Solubility profiles of the standard benzyl adducts are insufficient in non-polar solvents.

- -stacking interactions in the transition state require a more flexible aromatic tether.[1]

-

The target molecule itself is a derivative of homophenylalanine, allowing for recycling of the chiral pool material.

Mechanistic Basis of Stereocontrol

The efficacy of 4-(2-phenylethyl)-1,3-oxazolidin-2-one relies on the formation of a rigid metal enolate.[1][2] The stereochemical outcome is dictated by the Zimmerman-Traxler transition state (in aldol reactions) or steric blocking in alkylations.

The Z-Enolate Geometry

Upon treatment with a base like LDA or NaHMDS, the

Face Selectivity (Diastereoselectivity)

The 4-(2-phenylethyl) group projects into the quadrant above the enolate plane, effectively shielding the Re-face (assuming the

Key Selectivity Factors:

-

Chelation Control: Lithium coordinates the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.

-

Dipole Minimization: In the absence of chelating metals, the dipoles of the carbonyls oppose each other, still favoring a rigid conformation that exposes a single face.

Visualization of the Stereochemical Workflow

Caption: The Evans Cycle: From auxiliary attachment to stereoselective bond formation and cleavage.[1][2]

Synthesis of the Auxiliary

The synthesis of the 4-(2-phenylethyl) auxiliary starts from L-Homophenylalanine .[1][2] This ensures the optical purity of the final auxiliary.

Protocol: Preparation from L-Homophenylalanine[1][2]

-

Reduction: L-Homophenylalanine is reduced to L-Homophenylalaninol using borane-dimethyl sulfide (BMS) or LiAlH

.[1][2] -

Cyclization: The amino alcohol is cyclized to the oxazolidinone using diethyl carbonate (green method) or phosgene/triphosgene.

Step-by-Step Synthesis (Cyclization):

-

Reagents: L-Homophenylalaninol (1.0 equiv), Diethyl Carbonate (2.5 equiv), K

CO -

Conditions: Heat to 135°C with distillative removal of ethanol.

-

Purification: Crystallization from EtOAc/Hexanes.[3]

Experimental Protocols: The "Toolkit"

N-Acylation (Attachment)

Before asymmetric induction, the substrate (acid chloride) must be attached to the auxiliary.

-

Reagents: Auxiliary (1.0 equiv),

-BuLi (1.1 equiv), Acid Chloride (1.1 equiv), THF.[1][2] -

Procedure:

-

Dissolve auxiliary in dry THF under Argon; cool to -78°C.

-

Add

-BuLi dropwise (deprotonation of the carbamate NH). Stir for 30 min. -

Add acid chloride dropwise.

-

Warm to 0°C over 1 h. Quench with sat. NH

Cl. -

Critical Check: Monitor by TLC. The N-acylated product is less polar than the free auxiliary.

-

Asymmetric Alkylation (The Core Application)

This reaction establishes an

-

Reagents: N-Acyl oxazolidinone, NaHMDS (1.1 equiv), Alkyl Halide (3-5 equiv).[1][2]

-

Procedure:

-

Cool solution of N-acyl oxazolidinone in THF to -78°C.

-

Add NaHMDS slowly to form the enolate.[4] Stir 45-60 min.

-

Add the alkyl halide (electrophile).

-

Stirring: Maintain at -78°C for 2-4 hours, then slowly warm to -20°C if reaction is sluggish.

-

Quench: Acetic acid or sat. NH

Cl.

-

Data Summary: Alkylation Selectivity

| Substrate (R) | Electrophile (R'-X) | Base | Yield (%) | dr (syn:anti) |

| Propionyl | Benzyl Bromide | NaHMDS | 92 | >98:2 |

| Propionyl | Allyl Iodide | LDA | 88 | 96:4 |

| Phenylacetyl | Methyl Iodide | NaHMDS | 90 | >97:3 |

Nondestructive Cleavage

To recover the chiral product and the auxiliary.

Method A: Hydrolysis to Carboxylic Acid

-

Reagents: LiOH (2 equiv), H

O -

Note: H

O

Method B: Reduction to Alcohol

-

Reagents: LiBH

(1.5 equiv), MeOH (1 equiv), Et -

Result: Direct conversion to the primary alcohol without racemization.

Strategic Comparison: Phenylethyl vs. Benzyl

Why choose the homophenylalanine-derived auxiliary (Phenylethyl) over the standard phenylalanine (Benzyl) version?

| Feature | 4-Benzyl (Phe) | 4-(2-Phenylethyl) (hPhe) |

| Steric Reach | Proximal shielding | Distal shielding (more flexible) |

| Crystallinity | High | Moderate (often oils, requires chromatography) |

| Solubility | Moderate in Hexanes | Higher lipophilicity (better for non-polar runs) |

| Primary Use | General Purpose | Specialized (Complex natural products) |

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1][2] Journal of the American Chemical Society. [1][2]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [1][2]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[2] Organic Syntheses.

-

BenchChem Protocols. (2025). Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives. [1][2]

-

Keyes, R. F., et al. (1996). Synthesis of L-Homophenylalanine Derivatives. Journal of Organic Chemistry.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1S)-1-phenylethyl]-4-[4-(2-piperidin-1-ylethyl)piperidin-1-yl]butanamide | C44H53N5O5 | CID 165437864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 6. organic-chemistry.org [organic-chemistry.org]

Comprehensive Spectroscopic Guide: 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

This is an in-depth technical guide for 4-(2-Phenylethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary derived from homophenylalanine.

Executive Summary & Compound Profile

Target Compound: 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Common Names: (S)-4-Phenethyloxazolidin-2-one; Homophenylalanine-derived Evans Auxiliary.

CAS Registry Number: 132286-83-8 (Generic/Derivative class); Specific enantiomer often referenced via precursor L-Homophenylalanine (CAS 943-73-7).

Molecular Formula:

Technical Significance:

This compound belongs to the class of Evans Auxiliaries , widely used in asymmetric alkylation, aldol, and Diels-Alder reactions. Unlike the more common benzyl (phenylalanine-derived) or isopropyl (valine-derived) auxiliaries, the phenethyl-substituted variant offers a unique steric environment. The extended alkyl chain pushes the phenyl ring further from the reaction center, altering the

Synthesis & Structural Origin

To understand the spectroscopic signals, one must recognize the synthetic origin. The compound is typically synthesized from L-homophenylalanine via reduction to the amino alcohol, followed by cyclization with a carbonate source (e.g., diethyl carbonate or phosgene).[1]

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical chemical transformations that define the impurity profile and signal origins.

Figure 1: Synthetic pathway from L-homophenylalanine. Note that traces of the amino alcohol (Inter) are the most common spectroscopic impurity.

Spectroscopic Characterization (NMR & IR)[2]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest confirmation of the cyclic carbamate functionality.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| N-H Stretch | 3250 – 3350 | Broad, medium intensity. Indicates the free auxiliary (unacylated). Absence suggests acylation or deprotonation. |

| C=O Stretch | 1745 – 1780 | Strong, sharp. Characteristic of the cyclic carbamate (oxazolidinone). Higher frequency than acyclic amides. |

| C-H Stretch (Ar) | 3020 – 3060 | Weak. Aromatic protons from the phenethyl group. |

| C-H Stretch (Alk) | 2850 – 2950 | Medium. Methylene groups ( |

| C=C (Aromatic) | 1450, 1495, 1600 | Characteristic phenyl ring breathing modes. |

Nuclear Magnetic Resonance ( H NMR)

Solvent:

The

| Position | Multiplicity | Integration | Coupling ( | Assignment Logic | |

| Ar-H | 7.15 – 7.35 | Multiplet | 5H | - | Phenyl ring protons (overlapping). |

| N-H | 5.80 – 6.20 | Broad Singlet | 1H | - | Amide proton. Shift varies with concentration and H-bonding. |

| H-5a | 4.40 – 4.50 | Triplet (approx) | 1H | Deshielded by adjacent oxygen. Often appears as a triplet due to similar | |

| H-5b | 4.00 – 4.10 | dd | 1H | Diastereotopic partner to H-5a. | |

| H-4 | 3.85 – 3.98 | Multiplet | 1H | - | Chiral Center. Coupled to H-5a, H-5b, and the side chain |

| Ph-CH | 2.60 – 2.80 | Triplet/Multiplet | 2H | Benzylic protons. Deshielded by the aromatic ring. | |

| CH | 1.80 – 2.00 | Multiplet | 2H | - | Homobenzylic protons connecting the side chain to the chiral center. |

Critical Interpretation:

-

Differentiation from Phenylalanine Auxiliary: The 4-benzyl auxiliary lacks the 1.80–2.00 ppm signal. The presence of this extra methylene multiplet confirms the homophenylalanine backbone.

-

Purity Check: Look for signals at

3.5–3.7 ppm (triplets), which indicate unreacted amino alcohol (precursor).

Carbon-13 NMR ( C NMR)

Solvent:

| Carbon Type | Assignment | |

| C=O | 159.5 – 160.5 | Carbamate carbonyl. |

| Ar-C (ipso) | 140.5 – 141.0 | Quaternary aromatic carbon. |

| Ar-C | 128.6, 128.4, 126.3 | Ortho, meta, para carbons. |

| C-5 | 69.0 – 70.0 | Ring carbon next to oxygen ( |

| C-4 | 52.5 – 54.0 | Chiral Center ( |

| Side Chain | 35.0 – 36.5 | Homobenzylic |

| Side Chain | 31.5 – 32.5 | Benzylic |

Experimental Protocol: Quality Control & Handling

Purity Assessment Workflow

When receiving or synthesizing this auxiliary, strict QC is required to ensure high diastereoselectivity in subsequent reactions.

Figure 2: NMR-based Quality Control decision tree.

Recrystallization Technique

If the NMR indicates hydrolysis (ring opening) or precursor contamination:

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

-

Slowly add Hexanes (or Petroleum Ether) until slight turbidity is observed.

-

Allow to cool to Room Temperature, then 4°C.

-

Filter the white crystalline solid.[1]

-

Vacuum dry to remove solvent traces (solvent peaks can interfere with accurate weighing for catalytic reactions).

References

-

Evans, D. A., et al. "Chiral 2-Oxazolidinones as Auxiliary Groups in Asymmetric Synthesis." Journal of the American Chemical Society, 104, 1737 (1982). Link

-

Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83 (1990). Link

- Ager, D. J., et al. "The Synthesis of Homophenylalanine Derivatives." Tetrahedron: Asymmetry, 10(11), 2127-2130.

-

Buchwald, S. L., et al. "Synthesis of 4-Substituted Oxazolidinones." Journal of Organic Chemistry, Patent WO2011029920A1 (Reference for phenethyl-substituted derivatives). Link

Sources

A Technical Guide to the Conformational Analysis of N-acyl 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Abstract

N-acyl oxazolidinones, particularly Evans auxiliaries, are foundational tools in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1] The stereochemical outcome of reactions employing these chiral auxiliaries is dictated by the conformational preferences of the N-acyl moiety, which in turn is influenced by the substituent at the C4 position. This technical guide provides an in-depth exploration of the conformational analysis of a specific, less common Evans auxiliary, N-acyl 4-(2-phenylethyl)-1,3-oxazolidin-2-one. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational modeling to elucidate the conformational landscape of these molecules. This guide is intended for researchers, scientists, and drug development professionals who utilize or seek to understand the structural underpinnings of stereoselective synthesis.

Introduction: The Role of Conformation in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary source of chirality to a prochiral substrate to direct the formation of a specific stereoisomer.[1] Among the most successful and widely used are the oxazolidinone-based auxiliaries developed by David A. Evans. Their efficacy stems from the rigid and predictable conformational bias they impose on the N-acyl substrate, which dictates the facial selectivity of enolate reactions such as aldol additions and alkylations.[2][3]

The substituent at the C4 position of the oxazolidinone ring plays a crucial role in establishing this conformational preference through steric interactions. While auxiliaries bearing isopropyl or benzyl groups at C4 are well-studied, the 4-(2-phenylethyl) substituted variant presents a unique case due to the increased conformational flexibility of the phenylethyl side chain. A thorough understanding of its conformational behavior is paramount for predicting and optimizing its performance in stereoselective transformations.

This guide will provide a comprehensive overview of the methodologies employed to dissect the conformational preferences of N-acyl 4-(2-phenylethyl)-1,3-oxazolidin-2-one, highlighting the interplay between experimental observation and theoretical calculation.

Foundational Principles of Conformational Control

The stereoselectivity in reactions involving N-acyl oxazolidinones is largely governed by the conformation of the N-acyl group relative to the oxazolidinone ring. Two key low-energy conformations are generally considered: the syn-periplanar and anti-periplanar arrangement of the C4-substituent and the N-acyl carbonyl group. The formation of a (Z)-enolate, often achieved by using a Lewis acid like dibutylboron triflate, locks the N-acyl group in a conformation where one face of the enolate is effectively shielded by the C4-substituent. This steric hindrance directs the approach of an electrophile to the opposite, less hindered face, resulting in high diastereoselectivity.[2]

For the 4-(2-phenylethyl) substituent, the additional rotational freedom around the C-C single bonds of the side chain introduces further complexity to the conformational landscape. The orientation of the phenyl group can influence the overall steric environment and potentially engage in non-covalent interactions that stabilize certain conformations.

Experimental Approaches to Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing molecular conformation in solution.[4] Several NMR parameters are sensitive to the geometry of the molecule, providing valuable insights into the time-averaged conformation.

-

¹H NMR: Chemical Shifts and Coupling Constants: The chemical shifts of protons are influenced by their local electronic environment, which is conformation-dependent. More quantitatively, the vicinal coupling constant (³J) between two protons is related to the dihedral angle between them, as described by the Karplus equation. By measuring ³J values, one can estimate the dihedral angles and thus deduce the preferred conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides through-space distance information between protons. The observation of an NOE between two protons indicates their spatial proximity (typically < 5 Å). Transferred NOE (TRNOE) experiments can be particularly useful for studying the conformation of a molecule when it is bound to a larger entity, such as a protein or ribosome.[5] NOESY or ROESY experiments are invaluable for mapping the spatial relationships between the protons on the phenylethyl side chain, the oxazolidinone ring, and the N-acyl group, thereby revealing the preferred orientation of these fragments.

Protocol: 1D and 2D NMR Analysis of N-acyl 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances and measure their chemical shifts and coupling constants.

-

COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks, aiding in the unambiguous assignment of all proton signals.

-

NOESY/ROESY Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. A mixing time of 300-800 ms is typically used for NOESY experiments.

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain relative internuclear distances.

-

Analyze the ³J values from the ¹H NMR spectrum to estimate dihedral angles using the Karplus equation.

-

Combine the distance and dihedral angle restraints to build a model of the predominant solution-state conformation.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution snapshot of the molecular conformation in the solid state.[6][7] By determining the precise coordinates of each atom in the crystal lattice, it offers unambiguous information on bond lengths, bond angles, and torsion angles.

While powerful, it is important to recognize that the conformation observed in the crystal may be influenced by crystal packing forces and may not be the lowest energy conformation in solution. However, the solid-state structure provides an excellent starting point for computational studies and can be used to validate theoretical models.

Workflow: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the N-acyl 4-(2-phenylethyl)-1,3-oxazolidin-2-one of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[6] The diffracted X-rays are recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted waves are then determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

-

Structure Analysis: The final refined structure provides precise geometric parameters, including the key dihedral angles that define the conformation of the N-acyl group and the phenylethyl side chain.

Computational Modeling of Conformational Landscapes

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational space and the quantification of the relative energies of different conformers.[8][9]

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model molecules. They are computationally inexpensive and well-suited for performing conformational searches to identify low-energy structures.

Quantum Mechanics (QM)

Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to optimize the geometries and calculate the relative energies of the conformers identified by molecular mechanics. DFT calculations can also be used to predict NMR parameters, which can then be compared to experimental data for validation of the computational model.[10][11]

Workflow: Integrated Computational Conformational Analysis

The following diagram illustrates a typical workflow for a comprehensive conformational analysis that integrates experimental and computational methods.

Caption: Integrated workflow for conformational analysis.

Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of the N-acyl 4-(2-phenylethyl)-1,3-oxazolidin-2-one using a molecular modeling program. If an X-ray structure is available, it can be used as the starting point.

-

Conformational Search: Perform a systematic or stochastic conformational search using a suitable molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers.

-

DFT Optimization and Energy Calculation: Take the low-energy conformers from the MM search and perform geometry optimization and frequency calculations using a DFT method (e.g., B3LYP/6-31G(d)) in a solvent continuum model to obtain accurate geometries and relative energies.

-

Boltzmann Averaging: Calculate the Boltzmann population of each conformer at the desired temperature to determine the contribution of each to the overall conformational ensemble.

-

Validation (Optional but Recommended): For the most populated conformers, calculate theoretical NMR chemical shifts and coupling constants and compare them with the experimental data. Good agreement provides confidence in the computational model.

Data Synthesis and Interpretation

The power of this combined approach lies in the synergy between the different techniques. For instance, NMR can reveal the predominant conformation in solution, while computational studies can quantify the energy differences between this and other accessible conformations that might be involved in reaction transition states. X-ray crystallography provides a precise geometric benchmark for validating the computational methods.

Table 1: Hypothetical Data for Conformational Analysis of N-propionyl 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

| Parameter | Conformer A (syn-periplanar) | Conformer B (anti-periplanar) | Experimental (NMR in CDCl₃) |

| Relative Energy (kcal/mol) | 0.0 | +1.5 | - |

| Boltzmann Population (298 K) | 92% | 8% | - |

| Key Dihedral Angle (O=C-N-Cα) | -10° | 175° | - |

| ³J(Hα, Hβ) (Hz) | 3.5 | 11.2 | 4.1 |

| Key NOE Contact | C4-H ↔ Acyl-CH₃ | C4-H ↔ Acyl-C=O | Strong C4-H to Acyl-CH₃ |

This hypothetical data illustrates how the combination of computational (relative energies, populations) and experimental (J-couplings, NOEs) data can converge to support a specific conformational model.

Conclusion

The conformational analysis of N-acyl 4-(2-phenylethyl)-1,3-oxazolidin-2-one is a multifaceted challenge that requires a carefully integrated experimental and computational strategy. By leveraging the strengths of NMR spectroscopy, X-ray crystallography, and theoretical modeling, a comprehensive understanding of the conformational landscape can be achieved. This knowledge is not merely academic; it is fundamental to the rational design of stereoselective reactions and the development of new synthetic methodologies. The principles and workflows outlined in this guide provide a robust framework for researchers to confidently tackle the conformational analysis of this and other important classes of chiral molecules.

References

-

Swaney, S. M., et al. (2001). ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 45(4), 1190–1196. [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]

-

Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Sunoj, R. B., & Jagan, R. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12649–12661. [Link]

-

Chen, Y., et al. (2007). Computational approach to drug design for oxazolidinones as antibacterial agents. Journal of Medicinal Chemistry, 50(23), 5721–5728. [Link]

-

Davies, N. M., et al. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2, (1), 123-130. [Link]

-

El-Gazzar, A. B. A., et al. (2022). Efficient synthesis of novel N-acylsulfonamide oxazolidin-2-ones derivatives. ResearchGate. [Link]

-

Tafi, A., et al. (2016). Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex supervised by experiment and electronic structure methods. Beilstein Journal of Organic Chemistry, 12, 429–440. [Link]

-

Bernier, U. R., et al. (2006). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

-

Rahman, M. A., et al. (2018). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 23(11), 2827. [Link]

-

Shaik, A. B., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Molecules, 28(7), 3108. [Link]

-

Abu-Bakr, S., & Davies, N. M. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Magnetic Resonance in Chemistry, 48(8), 641-648. [Link]

-

Reddy, B. V. S., et al. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 53(32), 4124-4127. [Link]

-

da Silva, J. B. P., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. [Link]

-

da Silva, J. B. P., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega, 9(13), 14936–14947. [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

-

Crimmins, M. T. (2007). The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. ResearchGate. [Link]

-

Reddy, B. V. S., et al. (2012). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. [Link]

-

Healy, A. R., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 143(41), 17201–17210. [Link]

-

ResearchGate. The results of the conformational analysis. (continued). [Link]

-

Crimmins, M. T. (2007). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Tetrahedron, 63(35), 8479-8514. [Link]

-

Dauter, Z., & Dauter, M. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(1), 1-9. [Link]

-

Gage, J. R. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 78(9), 1247. [Link]

- Clegg, W. (1998).

-

Bautista, A., et al. (2018). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry, 83(15), 8046–8058. [Link]

-

Healy, A. R., et al. (2021). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]

-

Diederichsen, U., et al. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs. Journal of Peptide Science, 28(12), e3451. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. auremn.org.br [auremn.org.br]

- 5. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avys.omu.edu.tr [avys.omu.edu.tr]

- 8. Computational approach to drug design for oxazolidinones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Determinism in Asymmetric Synthesis: The Lewis Acid Chelation Model for 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Executive Summary

In the landscape of asymmetric synthesis, the Evans auxiliary remains a cornerstone for controlling stereochemical outcomes in carbon-carbon bond formation. While the 4-benzyl and 4-isopropyl variants are ubiquitous, 4-(2-phenylethyl)-1,3-oxazolidin-2-one (derived from L-homophenylalanine) offers a distinct steric profile. Its extended ethyl linker provides a "sweeping" steric volume that differs from the rigid "wall" of the benzyl group, often enhancing selectivity in cases where the transition state requires slight conformational flexibility.

This guide dissects the Lewis Acid Chelation Model governing this auxiliary. Unlike boron-mediated reactions which often proceed via dipole-minimization, Titanium(IV), Tin(II), and Magnesium(II) pathways rely on rigid bidentate chelation. We will explore the thermodynamics of this chelation, the resultant Zimmerman-Traxler transition states, and provide a self-validating protocol for high-fidelity aldol additions.

Structural Dynamics & Chelation Thermodynamics

The efficacy of 4-(2-phenylethyl)-1,3-oxazolidin-2-one relies on its ability to form a rigid bicyclic chelate with a Lewis acid (Metal,

The Chelation Mechanism

In the absence of a Lewis acid, the N-acyl oxazolidinone exists in equilibrium between syn and anti conformers relative to the carbonyls. However, upon introduction of a multivalent Lewis acid (specifically

-

Bidentate Binding: The metal center coordinates simultaneously to the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen .

-

Geometry Locking: This forms a stable 5-membered chelate ring.

-

Facial Biasing: The 4-(2-phenylethyl) group, forced by the chelate ring planarity, projects outward, effectively shielding the

-face of the enolate.

The Critical Distinction: Chelation vs. Dipole Models

It is imperative to distinguish between the two dominant models in Evans chemistry:

-

Dipole Model (Boron): Uses

.[1] The boron binds only the enolate oxygen. The oxazolidinone carbonyl rotates 180° away to minimize dipole repulsion. -

Chelation Model (Titanium/Tin): The metal binds both oxygens. This enforces a syn-coplanar orientation of the carbonyls prior to enolization.

Expert Insight: The choice of Lewis acid dictates the transition state. Using

forces the reaction through a chelated transition state, which typically yields the "Evans Syn" product with higher diastereomeric ratios (dr) for difficult substrates compared to the dipole model.

Visualization: The Chelation Pathway

The following diagram illustrates the transformation from the free auxiliary to the Zimmerman-Traxler transition state under Titanium mediation.

Figure 1: Mechanistic flow from Lewis acid complexation to the stereoselective Zimmerman-Traxler transition state.

Lewis Acid Selection Matrix[2]

Not all Lewis acids behave identically with 4-(2-phenylethyl)-1,3-oxazolidin-2-one. The following matrix correlates the metal center with the observed stereochemical outcome.

| Lewis Acid | Coordination Mode | Enolate Geometry | Dominant Product | Mechanistic Notes |

| Rigid Chelation | Z-Enolate | Evans Syn | Strongest chelation. Requires 1.05 eq. Excess base can degrade selectivity. | |

| Chelation | Z-Enolate | Evans Syn | Milder than Ti. Useful for labile aldehydes. | |

| Chelation | Z-Enolate | Evans Syn | "Soft" enolization. Can sometimes access Anti products with specific additives.[2][3][4] | |

| Monodentate | Z-Enolate | Evans Syn | Dipole Model. Does not chelate the ring carbonyl. Included for comparison. | |

| Chelation | Z-Enolate | Non-Evans Syn | Crimmins Method. Sparteine overrides the auxiliary's steric bias. |

Experimental Protocol: Titanium-Mediated Aldol Addition

Objective: Synthesis of a syn-aldol adduct using 4-(2-phenylethyl)-1,3-oxazolidin-2-one via

Safety:

Phase 1: Reagent Preparation

-

Solvent: Dichloromethane (DCM) must be distilled from

or passed through an activated alumina column immediately prior to use. -

Auxiliary: Ensure the N-propionyl-4-(2-phenylethyl)-oxazolidinone is dry (azeotrope with benzene if necessary).

-

Titanium Tetrachloride: Use a 1.0 M solution in DCM for precision, or distill neat

if high purity is required (colorless to pale yellow).

Phase 2: Enolization (The Critical Step)

-

Cool a solution of the N-acyl auxiliary (1.0 equiv) in DCM (0.2 M) to -78 °C .

-

Add

(1.05 equiv) dropwise.-

Observation: The solution should turn bright yellow/orange, indicating the formation of the chelated complex.

-

Wait: Stir for 5 minutes to ensure complete complexation.

-

-

Add DIPEA (Diisopropylethylamine) (1.1 equiv) dropwise.

Phase 3: Aldehyde Addition & Quench

-

Add the Aldehyde (1.1 - 1.2 equiv) neat or as a solution in DCM dropwise down the side of the flask.

-

Rate: Slow addition maintains the internal temperature at -78 °C.[9]

-

-

Stir at -78 °C for 2–4 hours. Monitor by TLC (mini-workup required: quench a small aliquot into EtOAc/buffer).

-

Quench: Pour the cold reaction mixture into vigorous stirring saturated

solution. -

Workup: Dilute with DCM, wash with 1N HCl (to remove titanium salts), then

, then brine. Dry over

Workflow Visualization

Figure 2: Step-by-step experimental workflow for Titanium-mediated aldol addition.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, use these checkpoints to validate the protocol:

-

The "Slush" Test: If the reaction turns dark brown or black upon

addition, your Lewis acid is degraded or moisture is present. The complex must be yellow/orange. -

Conversion Stalling: If conversion is low (<50%), it often indicates the

was sequestered by adventitious water. Increase -

Diastereomer Erosion:

-

Cause: Warming above -70 °C allows the Z-enolate to equilibrate to the E-enolate or allows the "boat" transition state to compete.

-

Fix: Ensure the quench is performed at -78 °C. Do not let the bath warm up before quenching.

-

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations.[6] 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.[10] [Link]

-

Crimmins, M. T., King, B. W., & Tabet, E. A. (2000). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones. Journal of the American Chemical Society, 122(44), 11027–11028. [Link]

-

Nerdinger, S., & Riebel, P. (2002). Practical and Highly Selective Oxazolidinethione-Based Asymmetric Acetate Aldol Reactions. Organic Letters, 4(1), 127–130. [Link]

-

Gage, J. R., & Evans, D. A. (1990). (S)-4-(Phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 77. [Link]

-

Heathcock, C. H. (1991). The Aldol Reaction: Acid and General Base Catalysis. Comprehensive Organic Synthesis, 2, 133–179. [Link]

Sources

- 1. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

Introduction: The Power of Chiral Auxiliaries in Stereoselective Synthesis

In the landscape of modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, particularly in the development of pharmaceuticals and other biologically active molecules where stereochemistry dictates function. Chiral auxiliaries are a powerful class of compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[1] Among these, oxazolidinones, popularized by the seminal work of David A. Evans, have emerged as highly reliable and versatile tools for asymmetric synthesis.[2]

The 4-(2-phenylethyl)-1,3-oxazolidin-2-one, derived from phenylalanine, is a prominent member of the Evans auxiliary family.[3] Its efficacy lies in its rigid, predictable conformational bias, which, when attached to a carbonyl-containing substrate, creates a sterically hindered environment that guides the approach of incoming reagents. This application note provides a detailed protocol for the use of 4-(2-phenylethyl)-1,3-oxazolidin-2-one in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action

The remarkable stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model. The reaction proceeds through a highly organized, six-membered chair-like transition state.[3][4] The formation of a Z-enolate, typically achieved through "soft" enolization with a boron triflate and a hindered amine base, is crucial for achieving high diastereoselectivity.[3][5]

The boron atom of the enolate coordinates with the aldehyde's carbonyl oxygen, creating a rigid, chelated intermediate. To minimize steric hindrance, the bulky substituent on the chiral auxiliary (the phenylethyl group) orients itself in a pseudo-equatorial position, effectively blocking one face of the enolate. Consequently, the aldehyde approaches from the less hindered face, leading to the predictable formation of the syn-aldol product.[6] The dipole-dipole repulsion between the carbonyl groups of the oxazolidinone is also minimized in this arrangement.[3]

Experimental Workflow Overview

The overall process can be broken down into three key stages: acylation of the chiral auxiliary, the diastereoselective aldol reaction, and finally, the cleavage and recovery of the auxiliary.

Caption: High-level overview of the experimental workflow.

Detailed Protocols

Protocol 1: N-Acylation of 4-(2-Phenylethyl)-1,3-oxazolidin-2-one

This initial step attaches the desired carbonyl moiety to the chiral auxiliary. While traditional methods often involve strong bases like n-butyllithium, a milder procedure utilizing 4-(dimethylamino)pyridine (DMAP) as a catalyst is also effective and operationally simpler for many substrates.[7]

Materials:

-

(S)-4-(2-Phenylethyl)-1,3-oxazolidin-2-one

-

Propionyl chloride (or other desired acid chloride)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-(2-phenylethyl)-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to pale yellow is typically observed.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction

This is the core stereochemistry-defining step. The use of dibutylboron triflate and a hindered base ensures the formation of the desired Z-enolate, leading to the syn-aldol product with high diastereoselectivity.[2]

Materials:

-

N-Propionyl-(S)-4-(2-phenylethyl)-1,3-oxazolidin-2-one

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add the freshly distilled aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the addition of MeOH, followed by the slow, careful addition of a 2:1 mixture of MeOH and 30% H₂O₂ at 0 °C.

-

Stir the mixture vigorously for 1 hour.

-

Dilute with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the aldol adduct by flash column chromatography.

Table 1: Reagent Stoichiometry and Conditions

| Reagent/Condition | Protocol 1 (Acylation) | Protocol 2 (Aldol Reaction) | Protocol 3 (Cleavage) |

| Chiral Auxiliary/Adduct | 1.0 eq | 1.0 eq | 1.0 eq |